molecular formula C14H11ClO2 B1600659 4-Chlorobenzoin CAS No. 39774-18-0

4-Chlorobenzoin

Cat. No. B1600659
CAS RN: 39774-18-0
M. Wt: 246.69 g/mol
InChI Key: XYUKKJIDPMMCMJ-UHFFFAOYSA-N
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Description

4-Chlorobenzoin is a chemical compound that is widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has a molecular formula of C7H5ClO2 and a molecular weight of 170.57 g/mol.

Scientific Research Applications

Biodegradation and Environmental Applications

Microbial Biodegradation of Chlorinated Compounds : Research demonstrates that microbial strains, such as Achromobacter sp. and Bacillus brevis, can degrade chlorobiphenyls (a category including compounds related to 4-Chlorobenzoin) into less harmful substances like 4-chlorobenzoic acid, highlighting a significant application in pollution mitigation and environmental restoration (Massé et al., 1984). Similarly, Lysinibacillus macrolides DSM54T has shown promising results in degrading 4-chlorobenzoic acid, a related compound, under optimized conditions, suggesting its potential in bioremediation efforts (Samadi et al., 2020).

Molecular Biology and Biochemistry Insights

Enzymatic Action on Chlorinated Compounds : The crystal structure analysis of 4-chlorobenzoate:CoA ligase/synthetase offers insights into the enzymatic degradation pathways of chlorinated organic pollutants, shedding light on the molecular mechanisms that could be harnessed for environmental clean-up processes (Gulick et al., 2004).

Advanced Oxidation Processes

Ozonation and Electrolysis in Degradation : The advanced oxidation process combining ozonation with electrolysis has been studied for its efficiency in degrading 4-chlorobenzoic acid, demonstrating a synergistic effect that enhances the degradation rate. This method represents a novel approach to removing recalcitrant organic compounds from wastewater, contributing to environmental protection efforts (Kishimoto et al., 2005).

Chemical Analysis and Mechanistic Studies

Investigation of Dehalogenation Mechanisms : Research into the nonenzymatic reactions related to 4-Chlorobenzoin and its derivatives helps in understanding the dehalogenation mechanisms, offering valuable insights for developing methods to break down chlorinated organic pollutants more effectively (and & Bruice, 1997).

properties

IUPAC Name

1-(4-chlorophenyl)-2-hydroxy-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUKKJIDPMMCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543509
Record name 1-(4-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzoin

CAS RN

39774-18-0
Record name 1-(4-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzoin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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